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molecular formula C18H16N2O2 B8634789 3-hydroxy-N-(isoquinolin-6-yl)-2-phenylpropanamide

3-hydroxy-N-(isoquinolin-6-yl)-2-phenylpropanamide

Cat. No. B8634789
M. Wt: 292.3 g/mol
InChI Key: GCFNLGDBLOMSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716310B2

Procedure details

To N-(isoquinolin-6-yl)-2-phenyl-3-(triisopropylsilyloxy)propanamide (E401) in THF cooled to 0° C. was added TBAF and this solution was stirred for 3 h at 0° C. The mixture was poured into EtOAc/NH4Cl(sat) and washed with NH4Cl(sat). The organics were dried (Na2SO4), filtered, and evaporated. Column chromatography (0-10% MeOH/CH2Cl2) gave pure 3-hydroxy-N-(isoquinolin-6-yl)-2-phenylpropanamide (E402).
Name
N-(isoquinolin-6-yl)-2-phenyl-3-(triisopropylsilyloxy)propanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc NH4Cl(sat)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([NH:11][C:12](=[O:32])[CH:13]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[CH2:14][O:15][Si](C(C)C)(C(C)C)C(C)C)=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[OH:15][CH2:14][CH:13]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:12]([NH:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[CH:1]=[N:2][CH:3]=[CH:4]2)=[O:32] |f:1.2|

Inputs

Step One
Name
N-(isoquinolin-6-yl)-2-phenyl-3-(triisopropylsilyloxy)propanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC(=CC=C12)NC(C(CO[Si](C(C)C)(C(C)C)C(C)C)C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Three
Name
EtOAc NH4Cl(sat)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
this solution was stirred for 3 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with NH4Cl(sat)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC(C(=O)NC=1C=C2C=CN=CC2=CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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